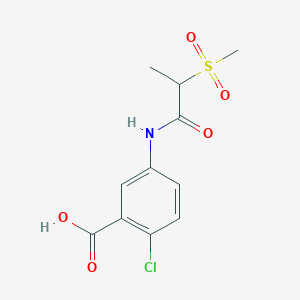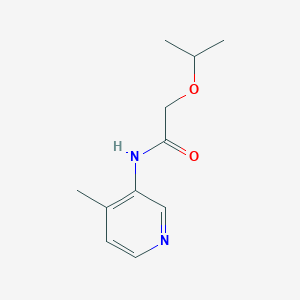![molecular formula C10H18N2O3 B6642401 N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide, also known as MOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOM is a morpholine derivative that contains an oxetane ring, making it a useful intermediate for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide is not well understood. However, it is believed that N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide acts as a nucleophile in various reactions due to the presence of the oxetane ring. N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has also been shown to exhibit antiviral and anticancer activity, although the mechanism of action for these activities is not clear.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, it has been shown to exhibit cytotoxicity in some cancer cell lines. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been shown to exhibit antiviral activity against various viruses, including HIV-1, herpes simplex virus, and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide in lab experiments is its versatility as an intermediate in the synthesis of various compounds. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has low toxicity and is generally considered safe for use in lab experiments. However, one limitation of using N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide is its relatively high cost compared to other intermediates.
Zukünftige Richtungen
There are several future directions for N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide research. One area of research could focus on the development of new synthetic routes for N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide that are more cost-effective. Additionally, further studies are needed to elucidate the mechanism of action of N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide could be used as a chiral auxiliary in asymmetric synthesis to develop new chiral compounds with potential biological activity.
Synthesemethoden
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide can be synthesized through a simple two-step process. The first step involves the reaction of morpholine with 3-chlorooxetane to form N-(3-chlorooxetan-3-yl)morpholine. In the second step, the chloro group is replaced by a carboxamide group through the reaction with sodium azide and copper (I) iodide. The resulting product is N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been widely used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of antiviral agents, anticancer drugs, and other biologically active compounds. N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has also been used as a protecting group for amino acids in peptide synthesis. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(7-15-8-10)6-11-9(13)12-2-4-14-5-3-12/h2-8H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOKZDLJFHYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)

![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)



![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)